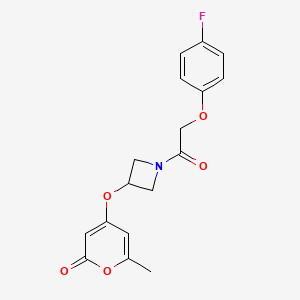

![molecular formula C21H16N4O2 B2996508 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 632361-67-2](/img/structure/B2996508.png)

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

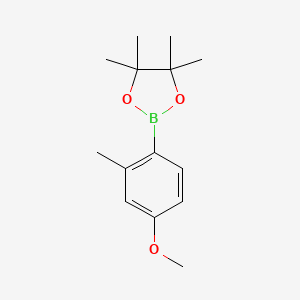

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the linear formula C21H16N4O2 . It’s also known as PHTPP, a selective ERβ antagonist .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through the condensation of isoflavone and 3-aminopyrazole . The chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives was performed in excellent yields under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains two 4-methoxyphenyl groups attached at the 6 and 7 positions of the pyrazolo[1,5-a]pyrimidine core .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles : This compound has been used in the synthesis of various five and six-membered heterocycles. These heterocycles have masked or unmasked aldehyde functionality, making them useful in different chemical reactions and potential applications in pharmaceuticals (Mahata et al., 2003).

Antiprotozoal Activity : Some derivatives of this compound have shown promise in antiprotozoal activity. For instance, bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from similar compounds, exhibited strong DNA binding affinity and showed significant in vitro activity against protozoal infections (Ismail et al., 2008).

Antimicrobial Activity : Various derivatives of this compound, especially those synthesized as pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds, have displayed good inhibitory effects against a range of microorganisms. This indicates potential applications in the development of new antimicrobial agents (Younes, Mohamed, & Albayati, 2013).

Nucleophilic Additions : It has been used in studies involving nucleophilic additions to pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its utility in complex chemical reactions and potential for creating new compounds with unique properties (Kurihara & Nasu, 1982).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : This compound has been used in the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives have potential applications in various fields, including medicinal chemistry (Liu et al., 2015).

In Vitro Antibacterial Evaluation : The 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives of this compound have shown effective antibacterial properties, especially against certain pathogenic bacteria, highlighting its potential in antibacterial drug development (Beyzaei et al., 2017).

Antitumor Agents : Some derivatives, particularly polymethoxylated fused pyridine ring systems, have shown significant in-vitro antitumor activity. This suggests potential applications in cancer treatment (Rostom, Hassan, & El-Subbagh, 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which our compound belongs, have been reported to inhibit membrane-bound pyrophosphatases (mppases) . mPPases are essential for many protists as they couple pyrophosphate hydrolysis to the active transport of protons or sodium ions across acidocalcisomal membranes .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines can inhibit mppases . This inhibition could potentially disrupt the balance of protons or sodium ions across the membrane, affecting the cell’s ability to regulate its internal environment.

Biochemical Pathways

The inhibition of mppases by pyrazolo[1,5-a]pyrimidines could potentially affect various cellular processes that rely on the active transport of ions .

Pharmacokinetics

Pyrazolo[1,5-a]pyrimidines are known for their tunable photophysical properties , which could potentially influence their bioavailability.

Result of Action

The inhibition of mppases by pyrazolo[1,5-a]pyrimidines could potentially disrupt cellular processes that rely on the active transport of ions .

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be influenced by electron-donating groups (edgs) at position 7 on the fused ring .

Propiedades

IUPAC Name |

6,7-bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c1-26-17-7-3-14(4-8-17)19-13-23-21-16(11-22)12-24-25(21)20(19)15-5-9-18(27-2)10-6-15/h3-10,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOGNJLDFNSERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996426.png)

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2996427.png)

![N-{2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl}-2,6-dimethoxybenzamide](/img/structure/B2996430.png)

![4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2996436.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)

![2,4-Dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene](/img/structure/B2996442.png)